molecular formula C13H21NO2 B12114827 5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one

5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one

Cat. No.: B12114827
M. Wt: 223.31 g/mol
InChI Key: CGOYNKBPDWKAMT-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C14H23NO2 This compound is characterized by a cyclohexenone core with a dimethyl substitution at the 5-position and an oxolan-2-ylmethylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. The oxolan-2-ylmethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one is unique due to the presence of the oxolan-2-ylmethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

5,5-dimethyl-3-(oxolan-2-ylmethylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C13H21NO2/c1-13(2)7-10(6-11(15)8-13)14-9-12-4-3-5-16-12/h6,12,14H,3-5,7-9H2,1-2H3

InChI Key

CGOYNKBPDWKAMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2CCCO2)C

Origin of Product

United States

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